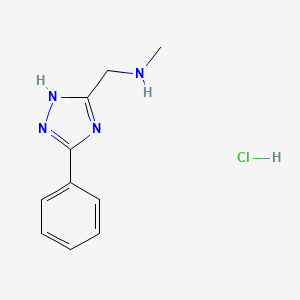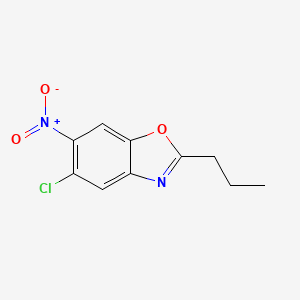![molecular formula C16H13FN2O3S2 B2735931 2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886924-84-1](/img/structure/B2735931.png)
2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The presence of a fluorobenzo[d]thiazol group suggests that this compound may have interesting photophysical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzamide and benzo[d]thiazol rings, which could have interesting effects on its chemical properties. The ethylsulfonyl group might also play a role in the overall polarity and solubility of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which might enhance its ability to cross biological membranes .Scientific Research Applications
Novel Insecticides
Flubendiamide, a compound with a unique structure featuring sulfonylalkyl and fluorinated groups, demonstrates potent insecticidal activity against lepidopterous pests. Its novel mode of action, distinct from commercial insecticides, and safety profile for non-target organisms suggest its utility in integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial and Antifungal Agents
Derivatives of sulfonyl-substituted nitrogen-containing heterocycles exhibit antimicrobial and antifungal activities. This includes sensitivity to both Gram-positive and Gram-negative bacteria, as well as efficacy against Candida albicans. The structural composition of these compounds, including sulfonyl and fluorinated elements, underscores their potential as templates for designing new antimicrobial agents (Sych et al., 2019).
Antimalarial and Antiviral Properties
A study on N-(phenylsulfonyl)acetamide derivatives explored their antimalarial activity and potential as COVID-19 drugs. The structural features, such as the sulfonyl group and heterocyclic rings, contributed to their reactivity and biological activity, offering insights into designing sulfonamide-based antimalarial and antiviral agents (Fahim & Ismael, 2021).
Electrophysiological Activities
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has identified compounds with significant electrophysiological activity, suggesting a new class of selective class III agents. This highlights the potential for developing novel therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Fluoroalkylative Aryl Migration
A study demonstrated the use of fluorinated sulfinate salts for fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This synthetic application points to the versatility of fluorinated and sulfonyl-containing compounds in organic synthesis, potentially applicable to the modification of molecules for varied research applications (He et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-2-24(21,22)13-9-4-3-6-10(13)15(20)19-16-18-14-11(17)7-5-8-12(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFORBMXLQPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2735853.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)



![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)

